4-(2,4-Difluorophenyl)-4-piperidinylmethanone hydrochloride
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Overview
Description
4-(2,4-Difluorophenyl)-4-piperidinylmethanone hydrochloride is a chemical compound that features a piperidine ring substituted with a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluorophenyl)-4-piperidinylmethanone hydrochloride typically involves the reaction of 2,4-difluorobenzoyl chloride with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Difluorophenyl)-4-piperidinylmethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-(2,4-Difluorophenyl)-4-piperidinylmethanone hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,4-Difluorophenyl)-4-piperidinylmethanone hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorophenylhydrazine hydrochloride
- 2,4-Difluorobenzylamine
- 2,4-Difluorophenylthiourea
Uniqueness
4-(2,4-Difluorophenyl)-4-piperidinylmethanone hydrochloride is unique due to its specific structural features, including the piperidine ring and difluorophenyl group. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1198286-08-6 |
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Molecular Formula |
C12H14ClF2NO |
Molecular Weight |
261.69 g/mol |
IUPAC Name |
4-(2,4-difluorophenyl)piperidine-4-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C12H13F2NO.ClH/c13-9-1-2-10(11(14)7-9)12(8-16)3-5-15-6-4-12;/h1-2,7-8,15H,3-6H2;1H |
InChI Key |
GVHWBXPGKRQOHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C=O)C2=C(C=C(C=C2)F)F.Cl |
Origin of Product |
United States |
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